1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine
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Overview
Description
1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine is a chemical compound with the molecular formula C2H10IN5S and a molecular weight of 263.11 g/mol. This compound is characterized by its unique structure, which includes a dihydrazinyl group, an iodine atom, and a methylthio group attached to a methanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine typically involves the reaction of hydrazine with iodomethane in the presence of a methylthio group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to enhance the reaction efficiency. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine can be compared with other similar compounds, such as:
1,1-Dihydrazinyl-N-iodo-1-(ethylthio)methanamine: Similar structure but with an ethylthio group instead of a methylthio group.
1,1-Dihydrazinyl-N-bromo-1-(methylthio)methanamine: Similar structure but with a bromine atom instead of iodine.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1,1-dihydrazinyl-N-iodo-1-methylsulfanylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H10IN5S/c1-9-2(6-3,7-4)8-5/h6-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHCWWWJIJUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(NN)(NN)NI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10IN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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